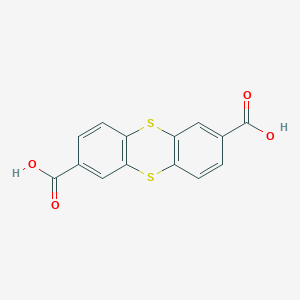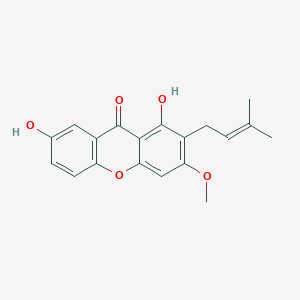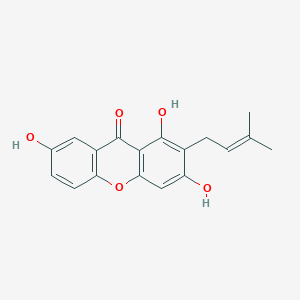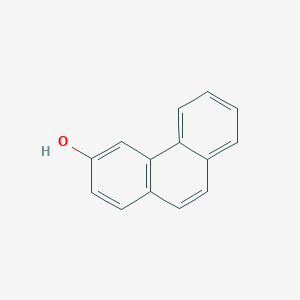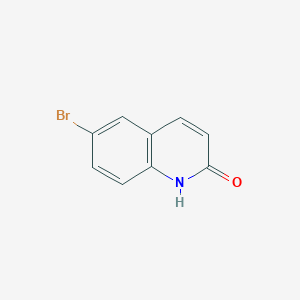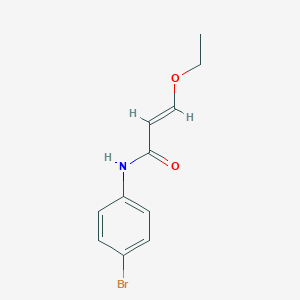
(R)-(+)-Verapamilic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-(-)-Mandelic acid” is a chiral resolving agent . It is also used as a building block to synthesize pharmaceutical drugs such as penicillin and cephalosporin . It can be synthesized from (R, S)-mandelonitrile with high yield and enantioselectivity using the nitrilase enzyme .
Synthesis Analysis
The biosynthesis of ®-mandelic acid from styrene oxide has been reported . The process involves the use of the Gluconobacter oxydans endogenous efficiently incomplete oxidization and the epoxide hydrolase (SpEH) heterologously expressed in G. oxydans .
Molecular Structure Analysis
While specific molecular structure analysis for “®-(+)-Verapamilic Acid” is not available, tools such as Protein Structure Analysis Workflow and Bio3d can be used for structural data analysis .
Chemical Reactions Analysis
Amino acids, which have similar properties to “®-(+)-Verapamilic Acid”, are amphoteric in nature. They act as both acids and bases due to the presence of two amine and carboxylic groups .
Physical And Chemical Properties Analysis
Amino acids, which share similar properties with “®-(+)-Verapamilic Acid”, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water .
Safety And Hazards
Future Directions
While specific future directions for “®-(+)-Verapamilic Acid” are not available, research in the field of carbohydrate-containing therapeutics, which includes similar compounds, suggests potential directions such as pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
properties
IUPAC Name |
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLIANLKRGLY-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Verapamilic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




